![molecular formula C14H20N2O B15225373 (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound belongs to the class of spiro-heterocycles, which are characterized by a spiro-connected bicyclic system containing heteroatoms such as oxygen and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the condensation of appropriate starting materials, such as benzylamine and methyl oxirane, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3
Mechanism of Action
The mechanism of action of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, as a sigma receptor ligand, the compound can modulate the activity of sigma receptors, which are involved in various physiological and pathological processes. The binding of the compound to sigma receptors can influence ion channel activity, neurotransmitter release, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but a different ring size.
2,7-diazaspiro[3.5]nonane: A closely related compound with similar biological activities and applications.
Diazabicyclo[4.3.0]nonane: A compound with a different bicyclic core but comparable reactivity and applications.
Uniqueness
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical and electronic properties. These features contribute to its versatility in chemical synthesis and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C14H20N2O/c1-12-7-15-9-14(10-17-11-14)16(12)8-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1 |
InChI Key |
TZRQEWBOKJPISB-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CNCC2(N1CC3=CC=CC=C3)COC2 |
Canonical SMILES |
CC1CNCC2(N1CC3=CC=CC=C3)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


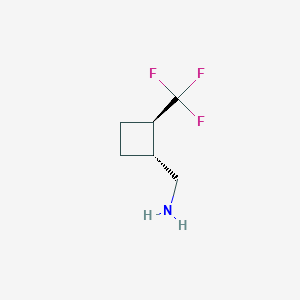
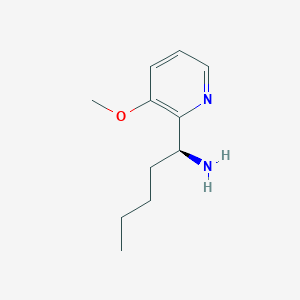
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
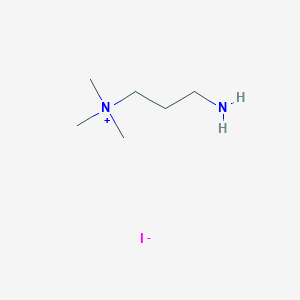
![(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B15225306.png)
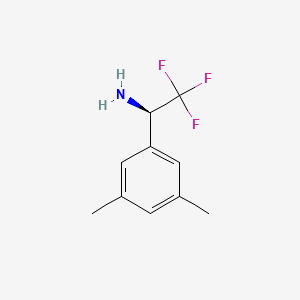
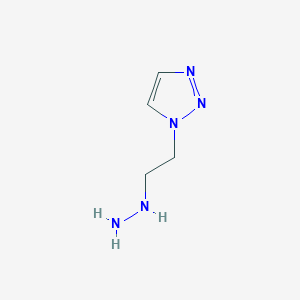
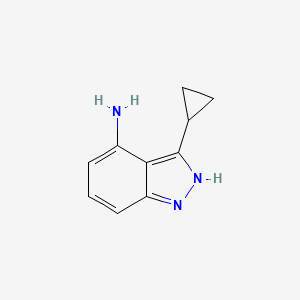
![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)
![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

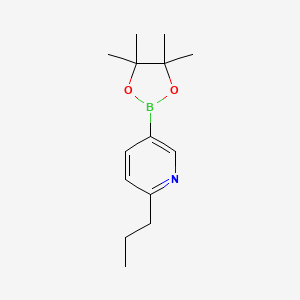

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
